6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
- The compound’s IUPAC name is quite a mouthful, but let’s break it down. It belongs to the class of benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines.
- Structurally, it contains a benzothieno ring fused with a triazolopyrimidine ring system.
- The compound’s molecular formula is C₂₃H₁₈N₄OS₂.
- It exhibits interesting pharmacological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 4-methylbenzaldehyde with thiourea to form the triazolopyrimidine core. Subsequent reactions introduce the benzothieno moiety and the side chain.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they typically involve refluxing in appropriate solvents with suitable catalysts.
Industrial Production: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for further studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications at the sulfur, phenyl, and carbonyl positions are common.
Scientific Research Applications
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer therapy or antimicrobial agents.
Industry: While not yet widely used, its unique structure could inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its fused benzothieno-triazolopyrimidine structure sets it apart from other compounds.
Similar Compounds: Some related compounds include benzothieno[3,2-e][1,2,4]triazoles, pyrimidines, and thienopyrimidines.
: Example reference. Actual scientific literature would provide more detailed information.
Properties
Molecular Formula |
C27H24N4O2S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
11-methyl-7-(4-methylphenyl)-3-phenacylsulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C27H24N4O2S2/c1-16-11-13-19(14-12-16)30-24(33)23-22-17(2)7-6-10-21(22)35-25(23)31-26(30)28-29-27(31)34-15-20(32)18-8-4-3-5-9-18/h3-5,8-9,11-14,17H,6-7,10,15H2,1-2H3 |
InChI Key |
XTLHQCIIEUFXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=CC=C5)N(C3=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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